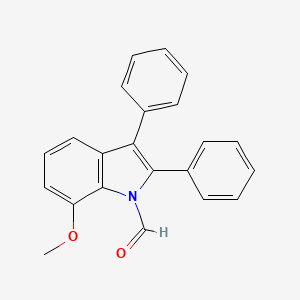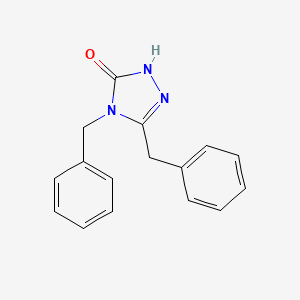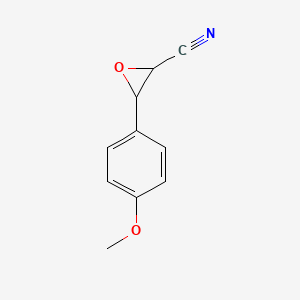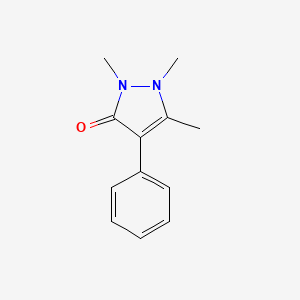
2-(Diethylamino)pent-3-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diethylamino)pent-3-enenitrile is an organic compound with the molecular formula C9H16N2. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a pentene backbone, which is further substituted with a diethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles, including 2-(Diethylamino)pent-3-enenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen atom with a cyano group.
From Amides: Another method involves dehydrating primary amides using dehydrating agents like thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form cyanohydrins, which can then be converted to nitriles
Industrial Production Methods
Industrial production of nitriles often involves large-scale dehydration of amides or the reaction of halogenoalkanes with cyanide salts. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles can produce primary amines or aldehydes, depending on the reducing agent used.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and DIBAL are frequently used.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
2-(Diethylamino)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(Diethylamino)pent-3-enenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making the compound reactive towards nucleophiles. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through nucleophilic addition of hydride ions, followed by protonation .
類似化合物との比較
Similar Compounds
3-Pentenenitrile: Similar in structure but lacks the diethylamino group.
2-(Diethylamino)ethanol: Contains a diethylamino group but has an alcohol instead of a nitrile.
2-(Dimethylamino)ethyl methacrylate: Contains a dimethylamino group and is used in polymer synthesis .
特性
CAS番号 |
81540-41-2 |
|---|---|
分子式 |
C9H16N2 |
分子量 |
152.24 g/mol |
IUPAC名 |
2-(diethylamino)pent-3-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-4-7-9(8-10)11(5-2)6-3/h4,7,9H,5-6H2,1-3H3 |
InChIキー |
BCDRVFPEAGEJTQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(C=CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphane](/img/structure/B14426031.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)

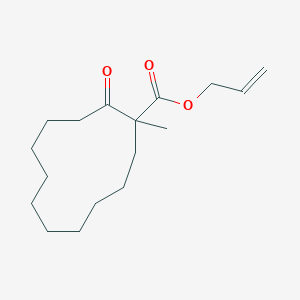
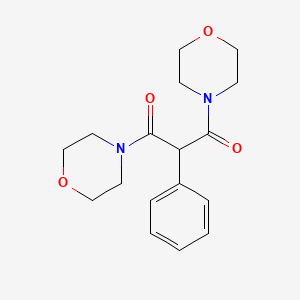



![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
